叔丁基(1-氨基甲酰基环丙基)氨基甲酸酯

描述

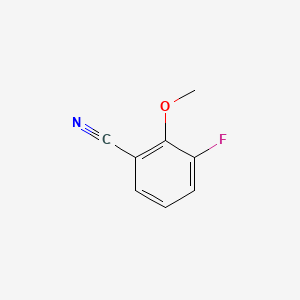

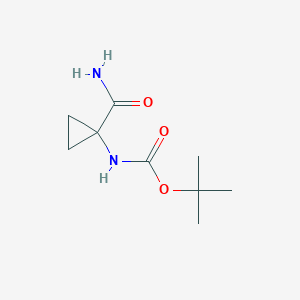

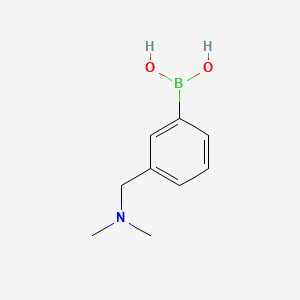

Tert-butyl (1-carbamoylcyclopropyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic chemistry and medicinal chemistry due to their utility as intermediates in the synthesis of various bioactive molecules. These compounds often serve as protected forms of amines or as scaffolds for the development of chiral ligands and modified backbones for peptide nucleic acids (PNAs) .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of tert-butyl N-hydroxycarbamate with other organic substrates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Additionally, enantioselective syntheses have been reported, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as a key step . Practical syntheses have also been developed for optically active tert-butyl carbamates, including the use of aziridine opening and optical resolution with 10-camphorsulfonic acid .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which itself is linked to a cyclopropyl group or other cyclic structures. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined, confirming the relative substitution of the cyclopentane ring, which is analogous to the substitution pattern found in β-2'-deoxyribosylamine .

Chemical Reactions Analysis

Tert-butyl carbamates undergo various chemical reactions that make them versatile building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines . Lithiated tert-butyl cyclopropanecarboxylates can react with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles to give α-substituted esters, which can be further processed to carboxylic acids or reduced to cyclopropanemethanols . Photochemical reactions have also been employed to achieve ring contraction of pyrrolinones to cyclopropanone derivatives, leading to tert-butyl N-(1-ethoxycyclopropyl)carbamate10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which is known to increase lipophilicity and potentially decrease metabolic stability. These properties are critical in the context of drug discovery, where the tert-butyl group is often used as a motif in bioactive compounds. Comparative studies of tert-butyl and alternative substituents, such as pentafluorosulfanyl and trifluoromethyl groups, have been conducted to evaluate their effects on physicochemical and pharmacokinetic properties .

科学研究应用

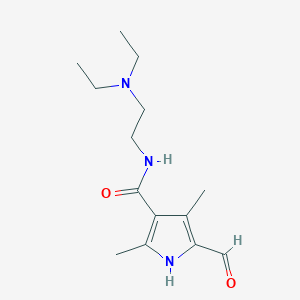

杀虫剂螺环丙烷化类似物的合成:叔丁基N-[1-(羟甲基)环丙基]氨基甲酸酯用于合成杀虫剂噻虫啉和吡虫啉的螺环丙烷化类似物。这项研究证明了其作为潜在更有效的杀虫剂化合物开发中的中间体的作用(Brackmann 等,2005).

碳环类似物的对映选择性合成:叔丁基N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯已被确认为 2'-脱氧核苷酸的碳环类似物对映选择性合成的关键中间体,证明了其在核苷酸类似物合成中的重要性(Ober 等,2004).

生物活性化合物中的中间体:该化合物作为生物活性化合物合成中的重要中间体,包括用于癌症治疗的药物奥美替尼 (AZD9291)。建立了该化合物的快速合成方法,突出了其在药物研究中的作用(Zhao 等,2017).

金属化和烷基化研究:氨基甲基三烷基硅烷的叔丁基氨基甲酸酯衍生物的研究表明它们能够在氮和硅之间进行金属化,然后与亲电试剂反应。这项研究扩展了有机化学中金属化过程的理解(Sieburth 等,1996).

光化学环收缩研究:使用叔丁基N-(1-乙氧基环丙基)氨基甲酸酯对 2-乙氧基吡咯啉-5-酮光化学环收缩成环丙酮衍生物的研究提供了对有机合成中光化学反应和环收缩机理的见解(Crockett & Koch,2003).

立体异构体合成:开发了一种有效的立体选择性路线来制备叔丁基((1R, 2S, 5S)-2-氨基-5-(二甲基氨基甲酰基)环己基)氨基甲酸酯,展示了其在合成复杂分子结构,特别是立体异构体中的应用(Wang 等,2017).

环化 CO2 固定:该化合物用于不饱和胺的环化大气 CO2 固定,从而有效地形成环状氨基甲酸酯。这项研究证明了其在环境化学和可持续化学过程中的潜在应用(Takeda 等,2012).

安全和危害

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-8(2,3)14-7(13)11-9(4-5-9)6(10)12/h4-5H2,1-3H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZODTZQTOHBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |

CAS RN |

507264-66-6 | |

| Record name | tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

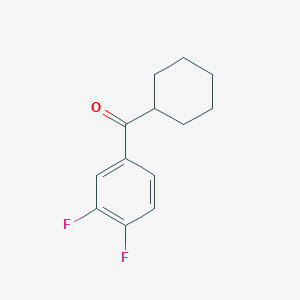

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)